molecular formula C10H14O6 B14886869 2-(3,3-Bis(methoxycarbonyl)cyclobutyl)acetic acid

2-(3,3-Bis(methoxycarbonyl)cyclobutyl)acetic acid

Cat. No.: B14886869
M. Wt: 230.21 g/mol
InChI Key: ZNRTWMNYJNIHPA-UHFFFAOYSA-N
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Description

2-(3,3-Bis(methoxycarbonyl)cyclobutyl)acetic acid is an organic compound with a unique cyclobutyl ring structure substituted with methoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Bis(methoxycarbonyl)cyclobutyl)acetic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of cyclobutanone derivatives, which are reacted with methoxycarbonylating agents in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups efficiently, which can be adapted for the methoxycarbonylation of cyclobutyl derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Bis(methoxycarbonyl)cyclobutyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or other reduced derivatives.

    Substitution: The methoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(3,3-Bis(methoxycarbonyl)cyclobutyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,3-Bis(methoxycarbonyl)cyclobutyl)acetic acid involves its interaction with specific molecular targets. The methoxycarbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The cyclobutyl ring provides a rigid framework that can affect the overall conformation and activity of the molecule .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxycarbonylcyclobutyl)acetic acid: Lacks one methoxycarbonyl group, resulting in different reactivity and properties.

    Cyclobutylacetic acid: A simpler structure without methoxycarbonyl groups, used for comparison in studies of steric and electronic effects.

Uniqueness

2-(3,3-Bis(methoxycarbonyl)cyclobutyl)acetic acid is unique due to its dual methoxycarbonyl substitution, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C10H14O6

Molecular Weight

230.21 g/mol

IUPAC Name

2-[3,3-bis(methoxycarbonyl)cyclobutyl]acetic acid

InChI

InChI=1S/C10H14O6/c1-15-8(13)10(9(14)16-2)4-6(5-10)3-7(11)12/h6H,3-5H2,1-2H3,(H,11,12)

InChI Key

ZNRTWMNYJNIHPA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(C1)CC(=O)O)C(=O)OC

Origin of Product

United States

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